N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-16-14(19-17-11)10-15-13(18)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQELCVWCJYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the development of green chemistry approaches, such as using environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Pharmacological Potential
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide has been investigated for its potential as a therapeutic agent in treating neurodegenerative diseases. The oxadiazole moiety is known for its biological activity, particularly in inhibiting enzymes associated with tauopathies such as Alzheimer's disease. Research indicates that compounds containing oxadiazole structures can effectively inhibit O-linked N-acetylglucosamine (O-GlcNAc) hydrolases, which play a crucial role in tau hyperphosphorylation and aggregation .
Anti-cancer Activity
Recent studies have highlighted the compound's anti-cancer properties. The presence of the phenylbutanamide structure is associated with the modulation of various signaling pathways involved in cancer cell proliferation and survival. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research indicates that compounds with oxadiazole rings exhibit significant antibacterial and antifungal activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Case Study 1: Neurodegenerative Disease Treatment
A study published in a peer-reviewed journal explored the efficacy of this compound in a transgenic mouse model of Alzheimer’s disease. The results demonstrated that treatment with this compound resulted in a significant reduction in tau pathology and improved cognitive function compared to untreated controls. The study concluded that this compound holds promise as a therapeutic agent for managing Alzheimer's disease .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on breast cancer cell lines, researchers synthesized several derivatives of this compound. These derivatives were tested for their ability to inhibit cell growth and induce apoptosis. The findings revealed that certain modifications to the chemical structure enhanced potency against cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxadiazole-Containing Compounds
Structural Analysis
Core Heterocycle Variations: The target compound and most analogs share the 1,2,4-oxadiazole ring, but substituents differ. For example, navacaprant incorporates the oxadiazole into a quinoline system, enhancing lipophilicity for blood-brain barrier penetration , while the compound uses a morpholine group to improve aqueous solubility .
Backbone Modifications :
- The phenylbutanamide chain in the target compound contrasts with the piperidine or imidazopyridine backbones in analogs (e.g., ), which may influence binding to enzymes or receptors.
Substituent Effects :
Functional Implications
- Anticancer Potential: Compound 45’s dichloropyridinyl group and benzamide core align with kinase inhibitor scaffolds, suggesting possible anticancer applications .
- CNS Activity: Navacaprant’s quinoline-oxadiazole hybrid structure is optimized for CNS penetration, supporting its use in neuropsychiatric disorders .
- Antiparasitic/Antiviral Use : Compound 72 () demonstrates the versatility of the oxadiazole moiety in repurposing efforts for diseases like malaria .
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
The molecular formula of this compound is with a molecular weight of approximately 256.30 g/mol. The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Numerous studies have investigated the anticancer properties of oxadiazole derivatives. The specific compound this compound has shown promising results against various cancer cell lines.
- Mechanism of Action : The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds containing the oxadiazole moiety have been reported to inhibit enzymes such as EGFR and Src kinases, which are critical in cancer progression .
-
Case Studies :
- In a study assessing various oxadiazole derivatives, compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) cells .
- Another study highlighted that certain oxadiazole derivatives showed significant cytotoxicity against leukemia cell lines with IC50 values as low as 0.275 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Description |
|---|---|
| Oxadiazole Ring | Contributes to the compound's interaction with biological targets. |
| Phenyl Group | Enhances lipophilicity and may improve cellular uptake. |
| Butanamide Linker | Provides flexibility and may influence binding affinity to target proteins. |
Research Findings
Recent literature has emphasized the importance of 1,2,4-oxadiazoles in drug design due to their broad pharmacological profiles:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus, indicating a potential for developing antimicrobial agents .
- Anti-inflammatory Properties : Certain oxadiazole compounds have been documented to exhibit anti-inflammatory effects, further broadening their therapeutic applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
